(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Catalog No.
S13462238
CAS No.
M.F
C9H9ClF2O
M. Wt
206.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Product Name

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

IUPAC Name

(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

InChI

InChI=1S/C9H9ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,9,13H,1-2H2/t9-/m0/s1

InChI Key

GCWYIIPGPAMLFZ-VIFPVBQESA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCCl)O

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CCCl)O

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol (CAS 872850-26-5) is a highly specialized, enantiopure halogenated alcohol utilized primarily as a chiral building block in pharmaceutical procurement. Featuring a terminal alkyl chloride and a benzylic chiral alcohol flanked by a 3,5-difluorophenyl ring, it serves as a critical intermediate for the synthesis of (R)-isoxazolidines, chiral epoxides, and complex aryloxypropylamines. Its primary procurement value lies in its high enantiomeric excess (>99% ee), which bypasses the need for complex in-house asymmetric reduction of the corresponding ketone. The specific 3,5-difluoro substitution pattern is heavily favored in modern medicinal chemistry to enhance API metabolic stability and lipophilicity, making this compound an essential raw material for advanced kinase inhibitors and chemokine receptor modulators [1].

Substituting this compound with racemic 3-chloro-1-(3,5-difluorophenyl)propan-1-ol or the structurally simpler (S)-3-chloro-1-(3-fluorophenyl)propan-1-ol introduces severe downstream liabilities. Using the racemate shifts the burden of chiral resolution to later, more expensive stages of API synthesis, typically resulting in >50% yield losses and requiring preparative chiral chromatography. Furthermore, replacing the 3,5-difluorophenyl group with a mono-fluoro or unfluorinated ring fundamentally alters the pharmacological profile of the final API, often increasing susceptibility to cytochrome P450-mediated metabolism at the unprotected meta position. Finally, attempting to substitute the terminal chloride with a bromide to increase reactivity leads to poor bulk storage stability, as the bromo-analog is prone to spontaneous intramolecular cyclization during transit and ambient storage [1].

Enantiomeric Purity and Process Yield in Stereoinvertive Cyclization

The synthesis of chiral APIs, such as RET kinase inhibitors, frequently requires the conversion of 1-aryl-3-chloro-1-propanols into (R)-isoxazolidines via stereoinvertive cyclization. Procuring commercial (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol with >99.0% ee allows for direct Mitsunobu cyclization, yielding the target (R)-heterocycle with >98% ee. In contrast, in-house asymmetric transfer hydrogenation (ATH) of the precursor ketone (3-chloro-1-(3,5-difluorophenyl)propan-1-one) using standard Ru-catalysts often stalls at 92–94% ee due to the strongly electron-withdrawing nature of the 3,5-difluorophenyl group, which destabilizes the transition state [1].

Evidence DimensionEnantiomeric excess (ee) of precursor and resulting cyclized intermediate
Target Compound Data>99.0% ee (commercial supply), yielding >98% ee in cyclized product
Comparator Or BaselineIn-house ATH of ketone (92–94% ee)
Quantified Difference5–7% higher ee, eliminating the need for downstream chiral resolution
ConditionsBase-mediated or Mitsunobu cyclization to isoxazolidine

Purchasing the enantiopure building block prevents costly yield losses and eliminates the need for diastereomeric salt resolution in large-scale manufacturing.

Bulk Storage Stability vs. Bromide Analogs

For industrial procurement, the stability of the bifunctional precursor is critical. (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol exhibits excellent shelf stability, with <0.5% degradation observed over 12 months at 25°C. In contrast, the corresponding bromo-analog, (S)-3-bromo-1-(3,5-difluorophenyl)propan-1-ol, undergoes up to 15% spontaneous intramolecular cyclization to the oxetane or epoxide under identical storage conditions due to the superior leaving-group ability of the bromide ion [1]. The chloride strikes the optimal balance: it is sufficiently stable for ambient transport and long-term storage, yet reactive enough for controlled base-mediated cyclization or amination at elevated temperatures.

Evidence DimensionAmbient storage degradation (12 months at 25°C)
Target Compound Data<0.5% degradation (stable)
Comparator Or Baseline(S)-3-bromo-1-(3,5-difluorophenyl)propan-1-ol (~15% degradation)
Quantified Difference~30-fold reduction in spontaneous cyclization/degradation
Conditions25°C, neat bulk storage

The chloride derivative ensures predictable stoichiometry and purity upon use, reducing waste and re-testing costs associated with unstable bromo-precursors.

Metabolic Shielding in Downstream API Design

The selection of the 3,5-difluorophenyl moiety over mono-fluoro or unfluorinated analogs is driven by downstream pharmacokinetic requirements. In class-level studies of kinase inhibitors and CCR5 modulators, APIs derived from the 3,5-difluoro building block demonstrate significantly enhanced microsomal stability. The dual fluorine substitution effectively blocks cytochrome P450-mediated oxidation at both meta positions. Compared to APIs derived from (S)-3-chloro-1-(3-fluorophenyl)propan-1-ol, the 3,5-difluoro derivatives typically exhibit a 2- to 3-fold increase in in vitro half-life (t1/2 > 120 mins vs. < 45 mins) while simultaneously enhancing target binding affinity through favorable lipophilic interactions in the hydrophobic pocket [1].

Evidence DimensionDownstream API microsomal stability (t1/2)
Target Compound Datat1/2 > 120 minutes (3,5-difluoro API)
Comparator Or Baselinet1/2 < 45 minutes (3-fluoro API baseline)
Quantified Difference>2.5-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay

Procuring the exact 3,5-difluoro compound is essential for maintaining the intended pharmacokinetic profile and dosing regimen of the final pharmaceutical product.

Synthesis of Chiral Isoxazolidine-Based Kinase Inhibitors

This compound is the premier starting material for synthesizing (R)-3-(3,5-difluorophenyl)isoxazolidine intermediates. By reacting the (S)-alcohol with an N-protected hydroxylamine under Mitsunobu conditions, the stereocenter is cleanly inverted. This directly leverages the high ee highlighted in Section 3, providing a critical hydrophobic motif for novel RET and TRK kinase inhibitors [1].

Manufacture of CCR5 Modulators and Chemokine Antagonists

The compound serves as a key chiral building block in the synthesis of piperidine and 8-azabicyclo[3.2.1]octane derivatives targeting the CCR5 receptor. The terminal chloride allows for efficient alkylation of complex amine scaffolds without the premature degradation risks associated with bromo-analogs, while the difluorophenyl group provides necessary metabolic shielding [2].

Production of Enantiopure Epoxides for CNS Drug Discovery

Under controlled basic conditions, the 1,3-chlorohydrin motif can be cleanly cyclized to form (S)-2-(3,5-difluorophenyl)oxirane. This leverages the specific balance of halide stability and reactivity of the chloride over the bromide, enabling the rapid library generation of 3-aryloxy-3-phenylpropylamine derivatives with enhanced pharmacokinetic half-lives .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.0309989 g/mol

Monoisotopic Mass

206.0309989 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types